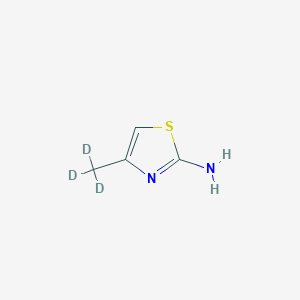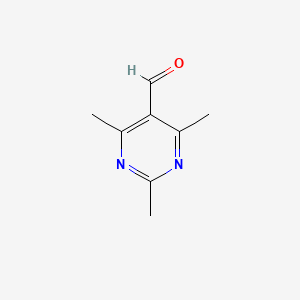
4-(Trideuteriomethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trideuteriomethyl)-1,3-thiazol-2-amine is a compound that features a thiazole ring substituted with a trideuteriomethyl group at the 4-position and an amine group at the 2-position. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in studies involving isotopic effects and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trideuteriomethyl)-1,3-thiazol-2-amine typically involves the introduction of deuterium atoms into the thiazole ring. One common method involves the use of perdeuteriated starting materials. For instance, perdeuteriated 3-methyl-2,4-pentanedione can be converted through an 8-step synthesis process involving intermediates such as tert-butyl 5-formyl-3,4-bis(trideuteriomethyl)pyrrole-2-carboxylate . The reaction conditions often require careful control to maintain the fidelity of isotope substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthesis routes that ensure high yield and purity. Techniques such as flow chemistry could be employed to facilitate the large-scale production of this compound, ensuring consistent isotopic labeling and minimizing contamination.
Chemical Reactions Analysis
Types of Reactions
4-(Trideuteriomethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
4-(Trideuteriomethyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving isotopic effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolism of deuterated drugs.
Industry: Utilized in the development of new materials and catalysts, where isotopic labeling can provide insights into reaction pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(Trideuteriomethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trideuteriomethyl group can influence the compound’s reactivity and stability, potentially altering its interaction with enzymes and receptors. This isotopic effect can be leveraged to study the compound’s behavior in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Trideuteriomethyl)-1,3-thiazol-2-amine include other deuterated thiazole derivatives and isotopically labeled heterocycles. Examples include:
- 2-(Trideuteriomethyl)-1,3-thiazole
- 4-(Trideuteriomethyl)-1,3-oxazole
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing studies and understanding isotopic effects. This compound’s deuterium atoms can significantly influence its chemical and biological properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
4-(trideuteriomethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQMXTJYCAJLGO-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185306-90-4 |
Source


|
| Record name | 4-(trideuteriomethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2819248.png)

![N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B2819250.png)
![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2819256.png)

![4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2819258.png)
![2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2819259.png)
![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)

